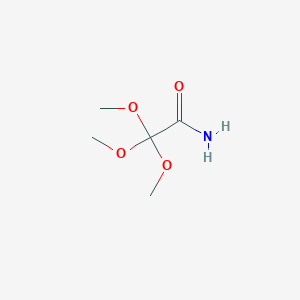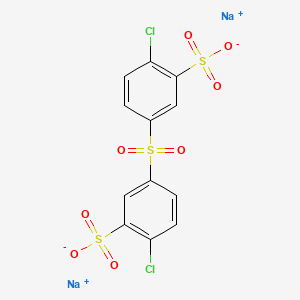![molecular formula C6H8N6 B1354625 2-Ethyl[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine CAS No. 28610-01-7](/img/structure/B1354625.png)
2-Ethyl[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine
Overview
Description
2-Ethyl[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine is a heterocyclic compound that belongs to the class of triazolo-triazines. These compounds are characterized by a fused ring system consisting of a triazole ring and a triazine ring. The unique structure of this compound makes it an interesting subject for research in various fields, including chemistry, biology, and materials science.
Mechanism of Action
Target of Action
Similar compounds have been shown to inhibit adenosine a2a receptors , which play a crucial role in various physiological processes such as neurotransmission and immune response.
Mode of Action
It is known that similar compounds interact with their targets through the formation of non-covalent bonds . This interaction can lead to changes in the target’s function, potentially altering cellular processes.
Biochemical Pathways
Similar compounds have been shown to inhibit the activity of enzymes such as dna polymerase, thymidine kinase, or reverse transcriptase , thereby suppressing the replication of viral DNA.
Result of Action
Similar compounds have been shown to exhibit a range of biological activities, including anticancer, antituberculosis, antibacterial, and anti-hiv effects .
Biochemical Analysis
Biochemical Properties
2-Ethyl[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit the activity of thymidine phosphorylase, an enzyme involved in nucleotide metabolism . The interaction between this compound and thymidine phosphorylase is characterized by the binding of the compound to the enzyme’s active site, thereby preventing the enzyme from catalyzing its substrate. Additionally, this compound has been found to interact with adenosine receptors, particularly the A2A receptor, which plays a role in regulating myocardial oxygen consumption and coronary blood flow .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the interaction of this compound with adenosine receptors can lead to changes in the release of neurotransmitters such as glutamate and dopamine, thereby affecting neuronal communication and brain function . Moreover, the inhibition of thymidine phosphorylase by this compound can result in altered nucleotide metabolism, impacting DNA synthesis and repair processes in cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active site of thymidine phosphorylase, inhibiting its enzymatic activity and thereby disrupting nucleotide metabolism . Additionally, this compound interacts with adenosine receptors, leading to the modulation of signaling pathways that regulate neurotransmitter release and cardiovascular functions . These interactions highlight the compound’s potential as a therapeutic agent in treating conditions related to nucleotide metabolism and adenosine receptor signaling.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, maintaining its inhibitory activity against thymidine phosphorylase and its interactions with adenosine receptors . Prolonged exposure to environmental factors such as light and temperature can lead to the degradation of the compound, potentially reducing its efficacy in biochemical assays.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to effectively inhibit thymidine phosphorylase activity and modulate adenosine receptor signaling without causing significant adverse effects . At higher doses, this compound can exhibit toxic effects, including disruptions in cellular metabolism and potential cytotoxicity . These findings underscore the importance of determining optimal dosage ranges for therapeutic applications of the compound.
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. The compound’s inhibition of thymidine phosphorylase affects nucleotide metabolism, leading to changes in the levels of nucleotides and their derivatives . Additionally, the interaction of this compound with adenosine receptors influences metabolic fluxes related to neurotransmitter release and cardiovascular functions . These metabolic pathways highlight the compound’s potential impact on cellular and systemic metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s interaction with adenosine receptors suggests that it may be transported across cell membranes via receptor-mediated endocytosis . Additionally, binding proteins within the cytoplasm and extracellular matrix may facilitate the distribution and localization of this compound in various tissues . These transport mechanisms are crucial for understanding the compound’s bioavailability and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound has been observed to localize within the cytoplasm and nucleus of cells, where it can interact with enzymes such as thymidine phosphorylase and adenosine receptors . Additionally, post-translational modifications such as phosphorylation may affect the compound’s localization and activity within specific cellular compartments . Understanding the subcellular distribution of this compound is essential for elucidating its mechanisms of action and potential therapeutic applications.
Preparation Methods
The synthesis of 2-Ethyl[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine typically involves the alkylation of [1,2,4]triazolo[1,5-a][1,3,5]triazin-7(3H)-ones. One common method includes the reaction of 5-amino-substituted [1,2,4]triazolo[1,5-a][1,3,5]triazin-7(3H)-ones with alkylating agents such as allyl bromide, bromoethane, or (2-acetoxyethoxy)methyl bromide . The reaction conditions often require the use of protecting groups to ensure regioselectivity and to obtain the desired structural isomer . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-Ethyl[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine undergoes various types of chemical reactions, including:
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Substitution: Substitution reactions can occur, particularly involving the amino group at position 5 of the heterocyclic system.
Common reagents used in these reactions include alkyl halides, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.
Scientific Research Applications
2-Ethyl[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine has a wide range of scientific research applications:
Comparison with Similar Compounds
2-Ethyl[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine can be compared with other similar compounds, such as:
5-Amino-substituted [1,2,4]triazolo[1,5-a][1,3,5]triazin-7(3H)-ones: These compounds share a similar core structure but differ in their substituents, which can significantly alter their biological activity.
Substituted triazolo-triazine derivatives: These compounds, which include various explosophoric groups, are studied for their energetic properties and potential use in energetic materials.
Properties
IUPAC Name |
2-ethyl-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N6/c1-2-4-10-6-9-3-8-5(7)12(6)11-4/h3H,2H2,1H3,(H2,7,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFOLTTPVKKDIBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=NC=NC2=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101223628 | |
| Record name | 2-Ethyl[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101223628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28610-01-7 | |
| Record name | 2-Ethyl[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28610-01-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Ethyl[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101223628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![5,6,7,8-Tetrahydropyrido[4,3-c]pyridazin-3(2H)-one hydrochloride](/img/structure/B1354557.png)
![Ethyl 3-chloro-7,8-dihydropyrido[4,3-C]pyridazine-6(5H)-carboxylate](/img/structure/B1354558.png)

![Methyl 2,4-dimethylthieno[3,4-b]pyridine-7-carboxylate](/img/structure/B1354562.png)





